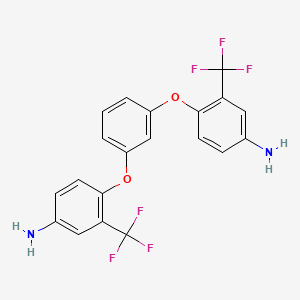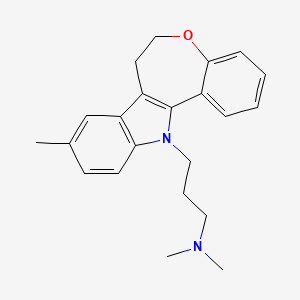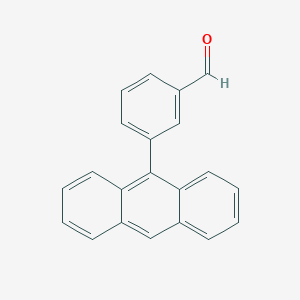
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene is a fluorinated diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of two trifluoromethyl groups and two amino groups attached to a benzene ring through ether linkages. It is widely used as a building block in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, mechanical strength, and insulating properties .
Vorbereitungsmethoden
The synthesis of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene typically involves a nucleophilic substitution reaction. One common method includes the reaction of resorcinol with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction using hydrogen gas and palladium on carbon (Pd/C) as a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: The nitro groups in the precursor can be reduced to amino groups using hydrogen gas and Pd/C catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, Pd/C, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and biomedical applications.
Medicine: Research is ongoing to explore its potential as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene primarily involves its ability to form strong intermolecular interactions due to the presence of amino and trifluoromethyl groups. These interactions contribute to the compound’s high thermal stability and mechanical strength. The molecular targets and pathways involved in its action are related to its role as a building block in polymer synthesis, where it enhances the properties of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene can be compared with other similar compounds, such as:
1,4-Bis-(4-amino-2-trifluoromethylphenoxy) benzene: This compound has a similar structure but with different positional isomerism, leading to variations in its properties and applications.
2’-Methyl-1,4-Bis-(4-amino-2-trifluoromethylphenoxy) benzene: This compound includes a methyl group, which can affect its solubility and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct properties suitable for specialized applications.
Eigenschaften
Molekularformel |
C20H14F6N2O2 |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
4-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C20H14F6N2O2/c21-19(22,23)15-8-11(27)4-6-17(15)29-13-2-1-3-14(10-13)30-18-7-5-12(28)9-16(18)20(24,25)26/h1-10H,27-28H2 |
InChI-Schlüssel |
PGGDRKNQBAILPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
